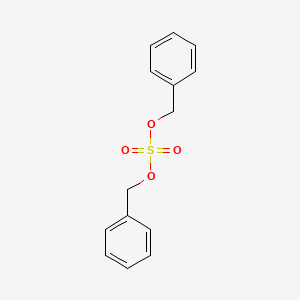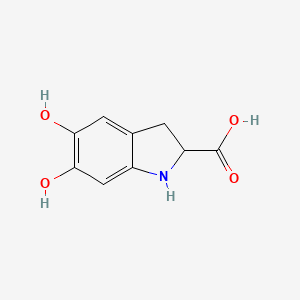
5,6-Dihydroxyindoline-2-carboxylic acid
概要
説明
5,6-Dihydroxyindoline-2-carboxylic acid is a significant compound in the field of organic chemistry. It is an intermediate in the biosynthesis of melanin, the pigment responsible for the color of skin, hair, and eyes in humans and other animals . This compound is known for its role in the formation of eumelanin, a type of melanin that provides photoprotection by absorbing ultraviolet radiation .
作用機序
Target of Action
5,6-Dihydroxyindoline-2-carboxylic acid (DHICA) is a key building block of eumelanin, a common form of melanin . It primarily targets the melanin biosynthesis pathway . The compound interacts with tyrosinase-related protein 1 (TYRP1), a crucial enzyme in melanin production .
Mode of Action
DHICA is oxidized by TYRP1 into indole-5,6-quinone-2-carboxylic acid in the presence of bound Cu(2+) ions . This oxidation process is essential for the synthesis of eumelanin . The compound’s interaction with its target results in the production of melanin, influencing the type of melanin synthesized .
Biochemical Pathways
The primary biochemical pathway affected by DHICA is the melanin biosynthesis pathway . The oxidation of DHICA leads to the production of eumelanin, an irregular heteropolymer . Eumelanin has potential applications in organic electronics and bioelectronics .
Result of Action
The oxidation of DHICA results in the production of eumelanin . Eumelanin is known to protect living tissues from UV radiation . It also has antiviral activity against various viruses, including influenza viruses, herpes simplex virus type 2, HIV-1, and vaccinia virus . Furthermore, melanin-containing immunomodulators have been developed to fight cancer .
生化学分析
Biochemical Properties
5,6-Dihydroxyindoline-2-carboxylic acid plays a crucial role in biochemical reactions, particularly in the synthesis of melanins . It interacts with various enzymes and proteins, and these interactions are primarily governed by hydrogen bonding .
Molecular Mechanism
At the molecular level, this compound exerts its effects through multiple weak interactions of the catechol group . It also undergoes redox reactions, caused by oxidation via O2 exposure, resulting in molecular rearrangement .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are complex. It forms a variety of 2D architectures due to the multiple weak interactions of the catechol group . The susceptibility of the molecules to oxidation is affected by their self-assembled molecular networks (SAMNs) architectures .
Metabolic Pathways
This compound is involved in the metabolic pathways of melanin synthesis
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydroxyindoline-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation of 3,4-dibenzyloxybenzaldehyde with nitromethane in a Henry reaction, followed by nitration, reduction of the nitro groups, and hydrogenolysis of the benzyl protecting groups . Another method involves the use of a coupling agent (HATU/DIPEA) and protection of the catechol function by acetyl groups, which can be removed before use .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, with appropriate modifications to optimize yield and purity.
化学反応の分析
Types of Reactions: 5,6-Dihydroxyindoline-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s catechol group is particularly reactive, allowing for redox reactions and the formation of polymeric pigments .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents like oxygen and phenolases, as well as reducing agents for the protection and deprotection of functional groups .
Major Products Formed: The major products formed from reactions involving this compound include eumelanin pigments, which are formed through oxidative polymerization . These pigments have applications in various fields, including cosmetics and bioelectronics .
科学的研究の応用
5,6-Dihydroxyindoline-2-carboxylic acid has numerous applications in scientific research. In chemistry, it is used as a precursor for the synthesis of melanin pigments . In biology, it plays a role in the study of melanogenesis, the process by which melanin is produced in the body . In medicine, the compound’s derivatives are being explored for their potential use in photoprotection and as antiviral agents . Additionally, in industry, this compound is used in the development of bioinspired materials for applications in organoelectronics and bioadhesives .
類似化合物との比較
Similar Compounds: Similar compounds to 5,6-Dihydroxyindoline-2-carboxylic acid include 5,6-Dihydroxyindole and 5,6-Dihydroxyindole-2-carboxylic acid (DHICA) . These compounds share structural similarities and are also involved in the biosynthesis of melanin.
Uniqueness: What sets this compound apart from its similar compounds is its specific role as an intermediate in the formation of eumelanin. Its unique reactivity and ability to undergo oxidative polymerization make it a valuable compound for research and industrial applications .
特性
IUPAC Name |
5,6-dihydroxy-2,3-dihydro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-7-2-4-1-6(9(13)14)10-5(4)3-8(7)12/h2-3,6,10-12H,1H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWYRSDDJVCWPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC(=C(C=C21)O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408516 | |
| Record name | 5,6-dihydroxyindoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18791-20-3 | |
| Record name | 5,6-dihydroxyindoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


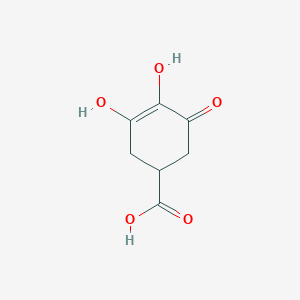
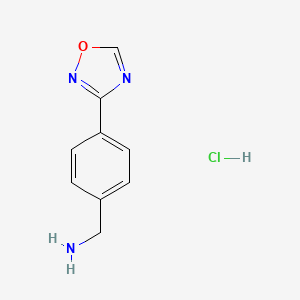

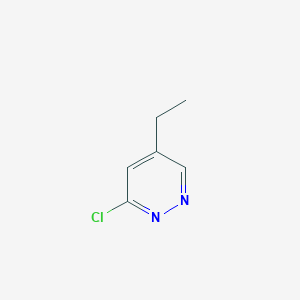

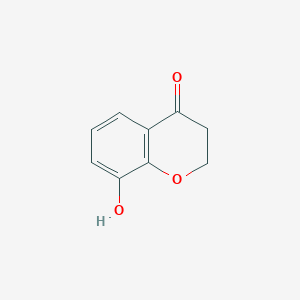
![Carbamic acid, [[4-(acetylamino)phenyl]sulfonyl]-, methyl ester](/img/structure/B3048872.png)

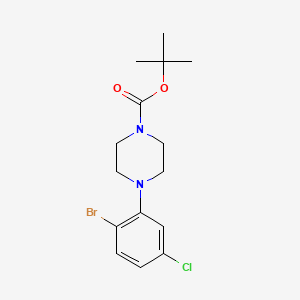

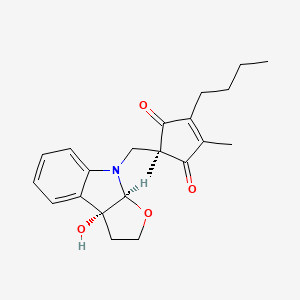
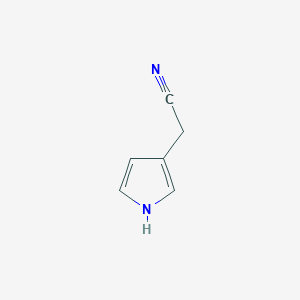
![2H-Pyran, tetrahydro-2-[(4-methoxyphenyl)methoxy]-](/img/structure/B3048884.png)
